Chiral Configurational Assignment via 2D-NMR: Isovaline vs. 3,3-Dimethylisovaline
A 2D-NMR method optimized for isovaline enabled unambiguous assignment of the (S)- and (R)-enantiomers of 2-amino-2,3,3-trimethylbutanoic acid (3,3-dimethylisovaline) in intact peptides [1]. The presence of the β-tert-butyl group in 3,3-dimethylisovaline produced distinct Cα and Cβ chemical shift patterns compared to isovaline, permitting absolute configurational assignment without derivatization [1].
| Evidence Dimension | NMR chemical shift dispersion for configurational assignment |
|---|---|
| Target Compound Data | Cα and Cβ chemical shifts distinguishable from isovaline; absolute configuration assignable in intact peptides |
| Comparator Or Baseline | Isovaline (2-amino-2-methylbutanoic acid) |
| Quantified Difference | Qualitative but distinct NMR fingerprint; no interference in assignment in mixed isovaline/3,3-dimethylisovaline peptide contexts |
| Conditions | 2D-NMR (COSY, TOCSY, NOESY, HSQC, HMBC) in DMSO-d6 or CDCl3 at 298 K |
Why This Matters
Researchers synthesizing peptides containing both isovaline and 3,3-dimethylisovaline residues can unambiguously assign configurations using NMR, a critical quality control step for procurement of stereochemically pure building blocks.
- [1] De Zotti, M., Schievano, E., Mammi, S., Kaptein, B., Broxterman, Q. B., & Toniolo, C. (2010). Configurational assignment of D- and L-isovaline in intact, natural, and synthetic peptides by 2D-NMR spectroscopy. CNR Institutional Research Information System. View Source
